2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Description

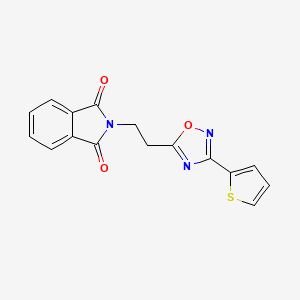

The compound 2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione features an isoindoline-1,3-dione core linked via an ethyl chain to a 1,2,4-oxadiazole ring substituted with a thiophene moiety. This structure combines aromatic heterocycles (thiophene and oxadiazole) with the phthalimide-derived isoindoline-1,3-dione, a scaffold known for its biological relevance in medicinal chemistry.

Properties

IUPAC Name |

2-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15-10-4-1-2-5-11(10)16(21)19(15)8-7-13-17-14(18-22-13)12-6-3-9-23-12/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXRYGLEBGWFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the dopamine receptor D2 and acetylcholinesterase (AChE) . These receptors play crucial roles in the nervous system. The dopamine receptor D2 is involved in motor control, reward, and reinforcement, while AChE is a key enzyme involved in the termination of nerve transmission at cholinergic synapses.

Mode of Action

This compound interacts with its targets by binding to their allosteric sites. In the case of the dopamine receptor D2, it modulates the receptor’s activity, potentially influencing motor control and reward mechanisms. For AChE, the compound acts as an inhibitor, preventing the enzyme from hydrolyzing the neurotransmitter acetylcholine (ACh), thus prolonging the action of ACh at cholinergic synapses.

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 and AChE affects several biochemical pathways. By modulating the activity of the dopamine receptor D2, it can influence the dopaminergic pathways involved in motor control and reward. By inhibiting AChE, it affects the cholinergic pathway, leading to an increase in the levels of ACh, a neurotransmitter associated with memory and learning.

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been predicted in silico. .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets. By modulating the dopamine receptor D2, it could potentially influence behaviors associated with this receptor, such as motor control and reward. By inhibiting AChE, it could potentially enhance cognitive function by increasing the levels of ACh.

Biological Activity

The compound 2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 302.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Appearance | Solid |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Compounds containing thiophene and oxadiazole moieties have been reported to exhibit significant antibacterial and antifungal properties. The mechanism typically involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

- Anticancer Potential : Isoindoline derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. This is often mediated through the modulation of key signaling pathways such as PI3K/Akt and MAPK .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, derivatives of oxadiazole have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of 1,2,4-oxadiazole derivatives against several bacterial strains. The results indicated that compounds with thiophene substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the isoindoline derivative demonstrated cytotoxic effects against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating a significant potential for further development as an anticancer agent . The study highlighted the compound's ability to induce apoptosis via caspase activation.

Study 3: Enzyme Inhibition

Research has shown that certain derivatives of oxadiazole can selectively inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index was calculated based on enzyme activity assays where the tested compound showed a COX-2/COX-1 ratio significantly greater than that of meloxicam .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- The compound has shown promising results in anticancer studies. A series of derivatives, including those containing the oxadiazole moiety, have been synthesized and tested against various cancer cell lines. For instance, studies reported that certain oxadiazole derivatives exhibited significant cytotoxicity against a panel of 60 cancer cell lines, indicating their potential as anticancer agents .

-

Antimicrobial Properties

- Research has indicated that compounds similar to 2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione possess notable antimicrobial activities. For example, derivatives of 1,2,4-oxadiazoles have been evaluated for their antibacterial and antifungal properties, demonstrating effectiveness against various pathogens . This suggests potential applications in developing new antimicrobial agents.

-

Nematicidal Activity

- The oxadiazole derivatives have been explored for their nematicidal properties. Compounds such as Tioxazafen have been developed as broad-spectrum nematicides effective against plant-parasitic nematodes. The introduction of thiophene groups has been shown to enhance their activity . This opens avenues for agricultural applications where nematode control is crucial.

Agricultural Applications

-

Pesticide Development

- The structural characteristics of the compound allow for modifications that can lead to the development of novel pesticides. Research into related oxadiazole compounds has revealed their effectiveness in controlling agricultural pests . This could lead to environmentally friendly pest control solutions.

- Plant Growth Regulators

Materials Science Applications

- Organic Electronics

Table 1: Summary of Biological Activities

Table 2: Synthesis and Characterization

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Substitutents

2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione (CAS: 1809486-81-4)

- Molecular Formula : C₁₆H₁₁N₃O₄

- Molecular Weight : 309.28

- Key Differences: Replaces thiophene with a furan ring.

- Synthesis : Likely involves cyclization of an amidoxime precursor with a furan carbonyl derivative, analogous to methods in .

2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

- Molecular Formula : C₁₄H₁₃N₃O₃

- Molecular Weight : 271.27

- Key Differences : Uses a methyl linker and isopropyl-substituted oxadiazole. The shorter linker and bulky isopropyl group may reduce conformational flexibility compared to the ethyl-thiophene chain in the target compound .

2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Heterocycle | Linker | Key Substituent |

|---|---|---|---|---|---|

| Target Compound | C₁₆H₁₁N₃O₃S | 325.34* | 1,2,4-Oxadiazole | Ethyl | Thiophen-2-yl |

| Furan Analog (CAS: 1809486-81-4) | C₁₆H₁₁N₃O₄ | 309.28 | 1,2,4-Oxadiazole | Ethyl | Furan-2-yl |

| Isopropyl Analog | C₁₄H₁₃N₃O₃ | 271.27 | 1,2,4-Oxadiazole | Methyl | Isopropyl |

| Triazolidine Derivative (13c) | C₂₃H₁₈N₄O₂S | 414.48 | 1,2,4-Triazolidine | Phenyl | Methyl, Thioxo |

*Estimated based on molecular formula.

Q & A

Basic: What are the common synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves coupling reactions, such as the nucleophilic substitution of potassium phthalimide derivatives with thiophene-oxadiazole intermediates under reflux conditions. For example, a phthalimide-containing precursor can react with a thiophene-oxadiazole moiety in acetic acid or DMF, followed by purification via column chromatography .

Advanced: How can regioselectivity challenges in oxadiazole ring formation be addressed?

Methodological Answer:

Regioselectivity can be controlled using directing groups (e.g., electron-withdrawing substituents) or by optimizing reaction conditions (e.g., solvent polarity, temperature). Computational modeling (e.g., DFT) can predict favorable tautomeric forms to guide experimental design .

Basic: What techniques are used for structural characterization?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) for backbone assignment.

- X-ray crystallography (using SHELXL ) for absolute configuration determination.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight .

Advanced: How to resolve tautomerism in the oxadiazole moiety?

Methodological Answer:

Combine X-ray crystallography to determine the solid-state structure with variable-temperature NMR to observe tautomeric equilibria. Computational studies (e.g., Gaussian with B3LYP functional) can model energy differences between tautomers .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorescence-based readouts.

- Cytotoxicity screening (e.g., MTT assay) in cancer cell lines .

Advanced: How to design molecular docking studies for this compound?

Methodological Answer:

Use crystal structures of target proteins (e.g., kinases) from the PDB. Perform docking with AutoDock Vina or Schrödinger Suite, incorporating solvent effects and flexible side chains. Validate with binding free energy calculations (MM/GBSA) .

Basic: How to ensure purity during synthesis?

Methodological Answer:

- Column chromatography (silica gel, gradient elution) for intermediate purification.

- Recrystallization from DMF/acetic acid mixtures to remove impurities .

Advanced: How to optimize reaction yields through catalyst screening?

Methodological Answer:

Screen palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps. Use Design of Experiments (DoE) to test variables (catalyst loading, solvent, temperature). Monitor progress via LC-MS .

Basic: What analytical methods confirm molecular weight?

Methodological Answer:

HRMS (ESI or MALDI-TOF) provides exact mass (±5 ppm). Compare with theoretical values calculated using tools like ChemDraw .

Advanced: How to analyze electronic properties via DFT?

Methodological Answer:

Perform geometry optimization and frontier molecular orbital (FMO) analysis using Gaussian with B3LYP/6-31G(d). Calculate HOMO-LUMO gaps to predict reactivity .

Basic: What are handling and storage recommendations?

Methodological Answer:

Store under inert atmosphere (N₂/Ar) at –20°C. Avoid moisture by using desiccants. Handle in a fume hood with nitrile gloves and lab coat .

Advanced: How to conduct mechanistic studies on bioactivity pathways?

Methodological Answer:

Use siRNA knockdown or CRISPR-Cas9 to silence target genes in cell models. Validate via Western blotting or qPCR. Pair with proteomics (e.g., TMT labeling) for pathway analysis .

Basic: How to improve solubility for biological assays?

Methodological Answer:

Use DMSO as a co-solvent (≤0.1% v/v) with sonication. For in vivo studies, formulate with cyclodextrins or liposomes .

Advanced: How to perform in vivo pharmacokinetic analysis?

Methodological Answer:

Administer via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals and quantify compound levels using LC-MS/MS. Calculate AUC, Cmax, and t₁/₂ .

Basic: How to assess stability under varying pH?

Methodological Answer:

Incubate the compound in buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Use Arrhenius plots to predict shelf life .

Advanced: How to model metabolic pathways computationally?

Methodological Answer:

Use ADMET predictors (e.g., StarDrop, MetaCore) to identify metabolic hotspots (e.g., CYP450 oxidation sites). Validate with microsomal incubation studies .

Basic: How to synthesize analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Vary substituents on the thiophene or oxadiazole rings via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Screen analogs for activity in primary assays .

Advanced: How to resolve contradictions in spectral data?

Methodological Answer:

Use 2D-NMR (e.g., NOESY, HSQC) to distinguish overlapping signals. Compare experimental IR spectra with computed vibrational frequencies .

Basic: What is the role of the isoindoline-1,3-dione moiety?

Methodological Answer:

It enhances rigidity, improving binding affinity to hydrophobic pockets in target proteins. The electron-deficient core may also participate in π-π stacking .

Advanced: What cross-coupling strategies enable derivatization?

Methodological Answer:

Employ Suzuki-Miyaura for aryl/heteroaryl additions or Sonogashira for alkyne incorporation. Use Buchwald-Hartwig amination for nitrogen-based substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.